Product packaging for N-(4-(2-Hydroxyethoxy)phenyl)acetamide(Cat. No.:CAS No. 50375-15-0)

N-(4-(2-Hydroxyethoxy)phenyl)acetamide

Cat. No.: B1295777
CAS No.: 50375-15-0
M. Wt: 195.21 g/mol
InChI Key: PVKHXJDOHVTKKC-UHFFFAOYSA-N
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Description

N-(4-(2-Hydroxyethoxy)phenyl)acetamide, registered under CAS number 50375-15-0 , is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . Its structure consists of an acetamide group linked to a phenyl ring that is further substituted with a 2-hydroxyethoxy chain . Key physicochemical properties include a calculated density of approximately 1.216 g/cm³ and a high calculated boiling point of 432.6°C . The structure is defined by the SMILES string C1=C(C=CC(=C1)OCCO)NC(C)=O . This product is provided exclusively for Research Use Only (RUO) and is intended for laboratory and research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available scientific literature for potential applications of this acetamide derivative and its analogs in various research fields, such as the synthesis of more complex molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B1295777 N-(4-(2-Hydroxyethoxy)phenyl)acetamide CAS No. 50375-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(2-hydroxyethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO3/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKHXJDOHVTKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068544
Record name Acetamide, N-[4-(2-hydroxyethoxy)phenyl]-
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50375-15-0
Record name N-[4-(2-Hydroxyethoxy)phenyl]acetamide
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Record name Acetamide, N-(4-(2-hydroxyethoxy)phenyl)-
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Record name Acetamide, N-[4-(2-hydroxyethoxy)phenyl]-
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Record name Acetamide, N-[4-(2-hydroxyethoxy)phenyl]-
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Record name N-[4-(2-hydroxyethoxy)phenyl]acetamide
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Synthetic Methodologies and Chemical Transformations of N 4 2 Hydroxyethoxy Phenyl Acetamide

Established Synthetic Pathways for N-(4-(2-Hydroxyethoxy)phenyl)acetamide

Acylation Reactions Involving Aminophenols

A primary and straightforward approach to constructing the acetamide (B32628) moiety of the target molecule is through the acylation of an appropriate aminophenol precursor. This method is widely employed in the synthesis of related compounds, such as paracetamol (N-acetyl-p-aminophenol). google.comlibretexts.org

In a typical procedure, a suitable aminophenol, in this case, 4-(2-hydroxyethoxy)aniline, would be treated with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in an aqueous medium or an organic solvent. For instance, the acylation of p-aminophenol is commonly conducted by adding acetic anhydride to an aqueous solution of the aminophenol. google.com The use of a buffer, such as sodium acetate (B1210297), can be employed to neutralize the acid generated during the reaction, particularly when using acetyl chloride. libretexts.org

Key Features of Acylation Reactions:

High Yields: Acylation of aromatic amines is generally a high-yielding reaction.

Readily Available Reagents: Acetic anhydride and acetyl chloride are common and relatively inexpensive laboratory reagents.

Mild Conditions: The reaction can often be performed under mild temperature conditions.

A representative reaction scheme is as follows:

Etherification Strategies for Phenolic Hydroxyl Groups

Another well-established method for the synthesis of this compound involves the etherification of a phenolic precursor, specifically N-(4-hydroxyphenyl)acetamide (paracetamol). The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.comlibretexts.orgfrancis-press.com

This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of N-(4-hydroxyphenyl)acetamide with a suitable base, acts as a nucleophile. masterorganicchemistry.com This nucleophile then attacks an electrophilic alkyl halide, such as 2-chloroethanol (B45725) or 2-bromoethanol, to form the desired ether linkage.

A common protocol involves dissolving N-(4-hydroxyphenyl)acetamide in a polar aprotic solvent like dimethylformamide (DMF) and treating it with a base such as potassium carbonate. researchgate.net The subsequent addition of 2-chloroethanol and heating the reaction mixture affords this compound. researchgate.net The choice of a primary alkyl halide is crucial to favor the SN2 reaction and avoid potential elimination side reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org

Typical Conditions for Williamson Ether Synthesis:

ParameterConditionReference
Substrate N-(4-hydroxyphenyl)acetamide researchgate.net
Reagent 2-Chloroethanol researchgate.net
Base Potassium Carbonate researchgate.net
Solvent Dimethylformamide (DMF) researchgate.net
Temperature 70-110 °C researchgate.net

Multi-Step Synthesis Approaches to Construct the Molecular Scaffold

The synthesis of this compound can also be approached through a multi-step sequence, which offers flexibility in terms of starting materials and purification of intermediates. A logical multi-step pathway could commence with a readily available starting material like 4-nitrophenol (B140041). researchgate.netresearchgate.net

A plausible multi-step synthesis can be outlined as follows:

Etherification of 4-Nitrophenol: The synthesis can begin with the etherification of 4-nitrophenol with a suitable two-carbon synthon, such as 2-chloroethanol or ethylene (B1197577) oxide. Using the Williamson ether synthesis conditions, 4-nitrophenol can be reacted with 2-chloroethanol in the presence of a base to yield 1-(2-hydroxyethoxy)-4-nitrobenzene.

Reduction of the Nitro Group: The nitro group of 1-(2-hydroxyethoxy)-4-nitrobenzene is then reduced to an amino group to form 4-(2-hydroxyethoxy)aniline. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or by using reducing agents like tin(II) chloride in hydrochloric acid.

Acylation of the Amine: The final step involves the acylation of the newly formed amino group of 4-(2-hydroxyethoxy)aniline with acetic anhydride or acetyl chloride, as described in section 2.1.1, to yield the final product, this compound. google.comlibretexts.org

This multi-step approach allows for the purification of each intermediate, which can lead to a final product of high purity.

Exploration of Novel and Efficient Synthetic Routes

In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and rapid synthetic methodologies. These modern approaches are also applicable to the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis Techniques for Related Aryl Ethers

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields. researchgate.nettandfonline.comnih.gov The application of microwave irradiation to the synthesis of N-aryl acetamides and related ethers has been reported to be highly effective. researchgate.netasianpubs.org

For the synthesis of this compound, microwave assistance could be applied to both the etherification and acylation steps. For instance, the Williamson ether synthesis of N-(4-hydroxyphenyl)acetamide with 2-chloroethanol could potentially be completed in a much shorter time under microwave irradiation compared to conventional heating. Similarly, the acylation of 4-(2-hydroxyethoxy)aniline could be expedited. Often, these reactions can be performed under solvent-free conditions or with a minimal amount of a high-boiling point solvent. researchgate.net

Reported Conditions for Microwave-Assisted Synthesis of Related Compounds:

Reaction TypeReactantsConditionsYieldReference
AmidationPrimary aliphatic amines and acetyl donor2-25 W, 80-90 °C, 5-15 min, solvent-free85-100% researchgate.net
Imidazole Acetamide SynthesisHydrazide derivatives and phenyl acylbromideAcetonitrile (B52724), microwave irradiationHigh tandfonline.com
N-Arylphthalimide SynthesisPhthalic anhydride and aromatic aminesAcidic alumina, microwave irradiation, solvent-freeExcellent researchgate.net

Catalytic Approaches in C-N and C-O Bond Formation

Modern catalytic methods offer elegant and efficient ways to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are central to the structure of this compound. While classical methods like the Williamson ether synthesis are robust, they can sometimes require harsh conditions.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, provide milder alternatives. For the etherification step, a palladium or copper catalyst could be employed to couple N-(4-hydroxyphenyl)acetamide with a suitable two-carbon electrophile. Copper-catalyzed C-O coupling reactions, in particular, are known to be effective for the synthesis of diaryl ethers and alkyl aryl ethers. rsc.org

Similarly, catalytic methods can be applied to the acylation step. While the uncatalyzed reaction with acetic anhydride is generally efficient, the use of catalysts can sometimes allow for milder reaction conditions or the use of less reactive acylating agents.

The development of visible-light-promoted C-S cross-coupling reactions also suggests the potential for analogous transition-metal-free C-O bond formation under mild conditions, which could represent a future direction for the synthesis of such aryl ethers. orgsyn.org

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound, a derivative of the widely used analgesic N-(4-hydroxyphenyl)acetamide (paracetamol), can be approached through various synthetic routes. The application of green chemistry principles to these methodologies aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of eco-friendly solvents, alternative energy sources, and catalytic systems.

Traditional N-acetylation of aminophenols often involves acetic anhydride with acid or base catalysts in organic solvents, which can generate significant waste. humanjournals.com Green alternatives seek to replace these components. One prominent approach is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. The chemoselective acylation of amines in an aqueous medium has been demonstrated to be effective, often yielding clean products that can be isolated without extensive chromatographic separation. semanticscholar.org For instance, the selective acetylation of 4-aminophenol, a precursor, can be achieved with high selectivity in water. semanticscholar.org

Catalysis plays a central role in green synthetic strategies. Biocatalysis, utilizing enzymes like acyltransferase from Mycobacterium smegmatis (MsAcT), offers a highly selective and efficient method for N-acylation in aqueous systems under mild conditions, such as room temperature. scispace.comworktribe.comresearchgate.net This enzymatic approach can achieve excellent yields in short reaction times using various acetyl donors. worktribe.com Another green catalytic approach involves using reusable solid acid catalysts, such as Preyssler-type heteropolyacids, which facilitate the highly selective acetylation of p-aminophenol at room temperature with high yields. researchgate.net

The replacement of hazardous acylating agents is another cornerstone of green synthesis. Ketene gas has been identified as an environmentally friendly alternative to acetic anhydride or acetyl chloride for the acylation of p-aminophenol. google.comwipo.int This method proceeds with high reactivity and quantitative conversion in an aqueous solution, generating no by-products. google.com

Furthermore, solvent-free and microwave-assisted reactions represent significant advancements in green synthesis. researchgate.net Solvent-free, or solid-state, reactions minimize waste and can be accelerated by direct heating or microwave irradiation. researchgate.netresearchgate.netscience.gov Microwave-assisted synthesis, in particular, often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netjchps.com These techniques align with the principles of energy efficiency and waste reduction.

Key Green Chemistry Approaches for N-Aryl Acetamide Synthesis

Principle Approach Reagents/Conditions Advantages
Safer Solvents Aqueous Synthesis Water as solvent Non-toxic, inexpensive, simplified workup semanticscholar.org
Catalysis Biocatalysis Acyltransferase (e.g., MsAcT) High selectivity, mild conditions, aqueous media scispace.comworktribe.com
Catalysis Heterogeneous Catalysis Reusable solid acids (e.g., Preyssler's anion) Catalyst recyclability, high yield, mild conditions researchgate.net
Atom Economy Alternative Reagents Ketene gas No by-products, high conversion, aqueous reaction google.com
Energy Efficiency Microwave Irradiation Microwave-assisted synthesis Reduced reaction time, increased yields researchgate.netresearchgate.net

| Waste Prevention | Solvent-Free Reactions | Direct heating of neat reactants | Elimination of solvent waste, simplified procedure researchgate.netrsc.org |

Strategies for Derivatization and Analog Generation from this compound

The molecular structure of this compound possesses several reactive sites that are amenable to chemical modification, allowing for the generation of a diverse library of analogs. These sites include the terminal hydroxyl group of the ethoxy chain, the acetamide functional group, and the aromatic ring.

The primary alcohol of the 2-hydroxyethoxy moiety is a versatile functional handle for derivatization, primarily through esterification and etherification reactions.

Esterification: The terminal hydroxyl group can be readily converted into a wide range of esters by reacting with various acylating agents. This can be achieved using carboxylic acids under acidic catalysis (Fischer esterification), or more reactively with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This strategy is analogous to the synthesis of esters from the related compound N-(4'-hydroxyphenyl)acetamide. google.com These modifications can introduce a variety of functional groups, altering the compound's physicochemical properties such as lipophilicity and solubility.

Etherification: The hydroxyl group can also be transformed into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This allows for the introduction of various alkyl or arylalkyl chains at the terminus of the ethoxy group. The synthesis of ether derivatives of the parent N-(4-hydroxyphenyl)acetamide scaffold, such as N-[4-(2-Propyn-1-yloxy)phenyl]acetamide, demonstrates the feasibility of modifying hydroxyl groups within this class of molecules. nih.gov

Potential Derivatives at the Terminal Hydroxyl Group

Reaction Type Reagent Example Derivative Structure
Esterification Acetyl Chloride N-(4-(2-Acetoxyethoxy)phenyl)acetamide
Esterification Benzoyl Chloride N-(4-(2-(Benzoyloxy)ethoxy)phenyl)acetamide
Etherification Methyl Iodide (with base) N-(4-(2-Methoxyethoxy)phenyl)acetamide

| Etherification | Benzyl Bromide (with base) | N-(4-(2-(Benzyloxy)ethoxy)phenyl)acetamide |

The acetamide group (-NHCOCH₃) is a stable functional group, but it can be chemically transformed through reactions such as hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions to yield the corresponding primary amine, 4-(2-hydroxyethoxy)aniline. Acid-catalyzed hydrolysis typically requires heating in the presence of a strong acid like hydrochloric acid or sulfuric acid. cdnsciencepub.com Alkaline hydrolysis is also effective, generally requiring reflux with a strong base such as sodium hydroxide (B78521). arkat-usa.org The rate of hydrolysis can be influenced by steric and electronic factors within the molecule. arkat-usa.org

Reduction: The amide group can be reduced to a secondary amine, N-ethyl-4-(2-hydroxyethoxy)aniline. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. ncert.nic.in This reaction converts the carbonyl group of the acetamide into a methylene (B1212753) group (-CH₂-).

Hoffmann Rearrangement: The Hoffmann bromamide (B1595942) degradation reaction provides a pathway to convert the acetamide into a primary amine with one fewer carbon atom. ncert.nic.in Treatment of this compound with bromine in an aqueous solution of sodium hydroxide would lead to the formation of 4-(2-hydroxyethoxy)aniline, the same product as hydrolysis.

Summary of Acetamide Transformations

Reaction Reagents Product
Acid Hydrolysis H₃O⁺, Heat 4-(2-Hydroxyethoxy)aniline
Base Hydrolysis NaOH, H₂O, Heat 4-(2-Hydroxyethoxy)aniline

| Reduction | 1) LiAlH₄ 2) H₂O | N-ethyl-4-(2-hydroxyethoxy)aniline |

The phenyl ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the acetamido and alkoxy substituents. Both of these groups are ortho, para-directing. Since the para position is already substituted, incoming electrophiles are directed to the ortho positions relative to the activating groups. The acetamido group is at position 1, and the hydroxyethoxy group is at position 4. Therefore, substitution is expected to occur at positions 2, 3, 5, and 6. The -NHCOCH₃ group directs to positions 2 and 6, while the -OCH₂CH₂OH group directs to positions 3 and 5. The combined effect of these activating groups makes the ring susceptible to a variety of functionalizations.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Studies on the nitration of the parent compound, N-(4-hydroxyphenyl)acetamide, have shown that substitution occurs at the position ortho to the hydroxyl group, yielding N-(4-hydroxy-3-nitrophenyl)acetamide. nih.gov By analogy, nitration of this compound is expected to yield N-(4-(2-hydroxyethoxy)-3-nitrophenyl)acetamide.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring via electrophilic halogenation. This can be accomplished using elemental bromine or chlorine, often with a Lewis acid catalyst, although the activated nature of the ring may allow the reaction to proceed without a catalyst. Substitution would be expected to occur at the positions ortho to the alkoxy group (positions 3 and 5). The direct reaction of N-(4-hydroxyphenyl)acetamide with diiodine has been reported, indicating the ring's reactivity towards halogens. rsc.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation could potentially introduce alkyl or acyl groups onto the ring, although these reactions can sometimes be complicated by the presence of the amide functionality, which can coordinate with the Lewis acid catalyst.

Potential Aromatic Substitution Products

Reaction Type Reagent Expected Major Product
Nitration HNO₃, H₂SO₄ N-(4-(2-Hydroxyethoxy)-3-nitrophenyl)acetamide
Bromination Br₂, FeBr₃ N-(3-Bromo-4-(2-hydroxyethoxy)phenyl)acetamide
Chlorination Cl₂, AlCl₃ N-(3-Chloro-4-(2-hydroxyethoxy)phenyl)acetamide

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(3-Acetyl-4-(2-hydroxyethoxy)phenyl)acetamide |

Comprehensive Spectroscopic and Structural Characterization of N 4 2 Hydroxyethoxy Phenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as N-(4-(2-Hydroxyethoxy)phenyl)acetamide, a complete NMR analysis, including ¹H NMR, ¹³C NMR, and advanced two-dimensional techniques, is essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The analysis of a ¹H NMR spectrum involves the interpretation of chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J).

For this compound, the expected ¹H NMR signals can be assigned to the distinct proton environments within the molecule: the aromatic protons of the para-substituted benzene (B151609) ring, the protons of the hydroxyethoxy group, the methyl protons of the acetamide (B32628) group, and the amide proton.

The aromatic region of the spectrum is anticipated to show a characteristic AA'BB' system for the para-substituted phenyl ring, appearing as two doublets. The protons ortho to the acetamido group are expected to resonate at a different chemical shift compared to the protons ortho to the hydroxyethoxy group due to their different electronic environments.

The protons of the ethoxy group (-O-CH₂-CH₂-OH) would present as two triplets, assuming coupling between the adjacent methylene (B1212753) groups. The chemical shift of these protons would be influenced by the adjacent oxygen atoms. The terminal hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl protons of the acetyl group (-COCH₃) would typically appear as a sharp singlet in the upfield region of the spectrum. The amide proton (-NH-) signal is often a broad singlet, and its chemical shift can also vary with solvent and temperature.

Detailed ¹H NMR Data Table (Predicted)

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
~ 7.4d~ 8.82H, Ar-H (ortho to -NHAc)
~ 6.9d~ 8.82H, Ar-H (ortho to -OCH₂CH₂OH)
~ 4.0t~ 4.52H, -O-CH₂ -CH₂-OH
~ 3.9t~ 4.52H, -O-CH₂-CH₂ -OH
~ 2.1s-3H, -COCH₃
Variablebr s-1H, -NH -
Variablebr s-1H, -OH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetamide group is expected to appear at the most downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region (~110-160 ppm), with their specific shifts influenced by the substituents. The quaternary carbons of the benzene ring (C-1 and C-4) will have distinct chemical shifts from the protonated aromatic carbons. The two methylene carbons of the hydroxyethoxy group will have signals in the aliphatic region, influenced by the adjacent oxygen atoms. The methyl carbon of the acetyl group will appear at a characteristic upfield chemical shift.

Detailed ¹³C NMR Data Table (Predicted)

Chemical Shift (ppm)Assignment
~ 168C =O (Amide)
~ 155Ar-C (para to -NHAc)
~ 132Ar-C (para to -OCH₂CH₂OH)
~ 122Ar-C H (ortho to -NHAc)
~ 115Ar-C H (ortho to -OCH₂CH₂OH)
~ 70-O-CH₂ -CH₂-OH
~ 61-O-CH₂-CH₂ -OH
~ 24-COCH₃

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from one-dimensional NMR spectra and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons in the AA'BB' system and, crucially, between the two methylene groups of the hydroxyethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the aromatic proton signals would correlate with their attached aromatic carbon signals, and the methylene proton signals would correlate with their respective methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected from the amide proton to the carbonyl carbon and the aromatic carbon at the point of attachment. The methyl protons would show a correlation to the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific vibrational frequencies of functional groups, providing a molecular fingerprint.

Identification and Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups.

N-H Stretch: A prominent band in the IR spectrum is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

O-H Stretch: A broad absorption band, also in the 3200-3600 cm⁻¹ region, is anticipated due to the O-H stretching of the alcohol group. This band often overlaps with the N-H stretch.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, characteristic absorption band for the carbonyl group of the amide is expected around 1650-1680 cm⁻¹. This is one of the most intense bands in the IR spectrum.

N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, typically found in the 1510-1570 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations from the ether linkage and the alcohol would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C=C Stretches: Vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Detailed Vibrational Frequencies Data Table (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Medium, BroadO-H Stretch
~ 3320MediumN-H Stretch
~ 3100-3000MediumAromatic C-H Stretch
~ 2950-2850MediumAliphatic C-H Stretch
~ 1660StrongC=O Stretch (Amide I)
~ 1550StrongN-H Bend (Amide II)
~ 1600, 1510, 1450MediumAromatic C=C Stretch
~ 1240StrongAryl-O Stretch
~ 1050StrongC-O Stretch (Alcohol)

Elucidation of Intermolecular Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (N-H and O-H groups) and acceptors (C=O and O-H oxygens) in this compound suggests the potential for significant intermolecular hydrogen bonding in the solid state. These interactions can be studied using vibrational spectroscopy.

The positions and shapes of the N-H and O-H stretching bands in the IR spectrum are particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), these bands are typically sharp and at higher frequencies. In the solid state, strong intermolecular hydrogen bonding causes these bands to broaden and shift to lower wavenumbers. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonding.

Similarly, the C=O stretching frequency is also affected by hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is weakened, resulting in a shift of the Amide I band to a lower frequency compared to its position in a non-hydrogen-bonded environment. By comparing the spectra of the compound in different phases (solid vs. solution) or by using variable temperature spectroscopy, the nature and strength of the intermolecular hydrogen bonding network can be inferred.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C10H13NO3. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated mass can then be compared to the experimentally determined mass from an HRMS experiment. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₃NO₃
Calculated Monoisotopic Mass195.08954 Da
Protonated Species [M+H]⁺196.09737 Da
Sodiated Species [M+Na]⁺218.07931 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the parent ion. This process allows for the detailed characterization of a molecule's fragmentation pathways. nih.gov

The fragmentation of protonated this compound ([M+H]⁺, m/z 196.09737) is expected to proceed through several key pathways, primarily involving the cleavage of the ether and amide bonds. A plausible fragmentation pathway would involve:

Loss of the hydroxyethoxy group: Cleavage of the C-O ether bond could result in the loss of a neutral C2H4O molecule (44.02621 Da), leading to the formation of an ion corresponding to protonated N-(4-hydroxyphenyl)acetamide (paracetamol) at m/z 152.07116.

Cleavage of the amide bond: Fragmentation of the amide group could lead to the loss of the acetyl group (CH2=C=O, 42.01056 Da), resulting in a fragment ion at m/z 154.08678.

Further fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 152.07116 could lose the acetyl group to form an ion at m/z 110.06025, corresponding to protonated 4-aminophenol.

Table 2: Proposed MS/MS Fragmentation of [this compound+H]⁺
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
196.09737152.07116C₂H₄O[N-(4-hydroxyphenyl)acetamide+H]⁺
196.09737154.08678C₂H₂O[4-(2-Hydroxyethoxy)aniline+H]⁺
152.07116110.06025C₂H₂O[4-Aminophenol+H]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption of UV or visible light by a molecule results in electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The structure of this compound contains a substituted benzene ring, which is a chromophore that absorbs UV radiation. The key electronic transitions expected for this molecule are π → π* and n → π*. uzh.ch

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. uzh.ch The conjugated π system of the phenyl ring is primarily responsible for these absorptions.

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen and nitrogen atoms, to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions. libretexts.org

The presence of the acetamido and hydroxyethoxy substituents on the phenyl ring can influence the wavelength of maximum absorption (λmax). These auxochromes can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.

Table 3: Expected Electronic Transitions for this compound
Transition TypeAssociated OrbitalsExpected Wavelength RangeRelative Intensity
π → ππ (Phenyl Ring) → π (Phenyl Ring)~200-280 nmHigh
n → πn (O, N) → π (Phenyl Ring/Carbonyl)~270-350 nmLow

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal Structure and Conformational Preferences

X-ray diffraction analysis of a single crystal of a compound allows for the determination of its crystal system, space group, and unit cell dimensions. For the analogous compound N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate, the crystal structure was determined to be triclinic with the space group P-1. nih.gov

Table 4: Representative Crystallographic Data for an Analogous Compound (N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate)
ParameterValue
Crystal SystemTriclinic nih.gov
Space GroupP-1 researchgate.net
a (Å)7.0560 (3) nih.gov
b (Å)10.2859 (6) nih.gov
c (Å)10.7234 (6) nih.gov
α (°)87.572 (3) nih.gov
β (°)73.326 (3) nih.gov
γ (°)79.876 (3) nih.gov
Volume (ų)733.92 (7) nih.gov

Analysis of Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In this compound, hydrogen bonding is expected to play a dominant role in the formation of supramolecular assemblies.

The presence of hydrogen bond donors (the N-H of the amide and the O-H of the hydroxyl group) and acceptors (the C=O of the amide, the ether oxygen, and the hydroxyl oxygen) allows for the formation of an extensive network of hydrogen bonds. These interactions would likely link molecules into chains or sheets. nih.gov For instance, N-H···O=C hydrogen bonds are a common motif in acetamides, leading to the formation of one-dimensional chains. The hydroxyl group can participate in O-H···O hydrogen bonds, further stabilizing the crystal structure.

In the case of N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate, symmetry-related molecules are linked by intermolecular N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds, forming infinite chains. nih.gov A similar arrangement, with extensive hydrogen bonding, would be anticipated for this compound, defining its solid-state architecture.

Advanced Computational and Theoretical Investigations of N 4 2 Hydroxyethoxy Phenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. In the study of N-(4-(2-Hydroxyethoxy)phenyl)acetamide, DFT calculations provide fundamental insights into its molecular geometry, electronic behavior, and vibrational characteristics. These theoretical investigations are crucial for understanding the molecule's intrinsic properties, which can influence its behavior in various chemical and biological contexts.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Studies on analogous compounds, such as N-(4-hydroxyl phenyl) acetamide (B32628), have utilized DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-31++G(d,p)) to achieve an optimized geometry. nih.gov For this compound, the optimization would similarly result in the prediction of bond lengths, bond angles, and dihedral angles that define its most stable conformation.

The conformational energy landscape of this compound is of particular interest due to the presence of several rotatable bonds, specifically within the hydroxyethoxy side chain and the acetamide group. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. This analysis reveals the various low-energy conformers of the molecule and the energy barriers that separate them. While specific studies on this molecule are not abundant, research on similar flexible molecules demonstrates that DFT calculations can effectively identify the most stable conformers and quantify their relative energies. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for an Acetaminophen-like Core Structure (Calculated) Note: This table is illustrative and based on typical parameters for similar structures as specific data for this compound was not available in the searched literature.

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p)) Experimental Value (Typical)
Bond Length C=O 1.2-1.4 Å ~1.23 Å
C-N (amide) 1.37-1.4 Å ~1.36 Å
C-C (ring) 1.3-1.5 Å ~1.39 Å
C-O (ether) 1.37-1.4 Å ~1.38 Å
O-H 0.966 Å ~0.96 Å
Bond Angle N-C=O ~123° ~122°
C-N-H ~120° ~120°

Data adapted from typical values found in computational studies of related acetamide derivatives. nih.gov

Electronic Structure Analysis, Including HOMO-LUMO Energy Gaps

The electronic properties of this compound are critical to understanding its reactivity and potential interactions. DFT calculations provide valuable information about the molecule's electronic structure, most notably through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more likely to be reactive. researchgate.net For compounds similar to this compound, DFT calculations have been used to determine these energy levels and the resulting gap, providing insights into potential charge transfer within the molecule. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for an Acetaminophen-like Core Structure Note: This table is illustrative and based on typical parameters for similar structures as specific data for this compound was not available in the searched literature.

Parameter Energy (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.0 to -2.0

Values are typical for aromatic acetamides and can vary based on the specific functional groups and computational methods used. researchgate.net

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. nih.gov

For N-(4-hydroxyl phenyl) acetamide, a closely related compound, studies have shown a good correlation between the vibrational wavenumbers calculated using DFT (e.g., at the B3LYP/6-311++G(d,p) level) and the experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method, which generally improves the agreement with experimental data. researchgate.net A similar approach for this compound would allow for a detailed assignment of its vibrational modes, providing a deeper understanding of its structural dynamics.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in an Acetaminophen-like Structure Note: This table is illustrative and based on typical parameters for similar structures as specific data for this compound was not available in the searched literature.

Vibrational Mode Calculated Frequency (cm⁻¹, Scaled) Experimental Frequency (cm⁻¹)
O-H Stretch 3400-3500 3300-3400
N-H Stretch 3300-3400 3200-3300
C-H Stretch (Aromatic) 3000-3100 3000-3100
C=O Stretch 1650-1700 1650-1680
C-N Stretch 1250-1350 1250-1300

Data compiled from computational and experimental studies on related acetamide and ether-containing aromatic compounds. researchgate.netirjet.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, flexibility, and interactions with the surrounding environment.

Investigation of Conformational Flexibility and Rotational Barriers

MD simulations are particularly well-suited for studying the conformational flexibility of this compound. The simulations can reveal how the molecule explores different conformations in real-time and the timescales of these transitions. This is especially important for understanding the flexibility of the hydroxyethoxy side chain, which can adopt various orientations.

Furthermore, MD simulations, in conjunction with other computational methods, can be used to estimate the energy barriers to rotation around key bonds. nih.gov For instance, the rotation around the amide C-N bond is known to have a significant energy barrier in many acetamide-containing compounds, leading to the existence of distinct cis and trans conformers. nih.gov Studies on N-methyl acetamide, a model for the peptide bond, have used advanced simulation techniques to accurately model the energy landscape of such rotations. chemrxiv.org Applying similar methods to this compound would provide a detailed understanding of its internal rotational dynamics.

Simulation of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly including solvent molecules (e.g., water) can capture these effects. The interactions between the solute and solvent, such as hydrogen bonding, can stabilize certain conformations over others.

For this compound, which has several hydrogen bond donor and acceptor sites, the presence of a protic solvent like water would be expected to have a substantial impact on its conformational preferences. MD simulations can model these hydrogen bonding interactions and reveal how the solvent shell organizes around the molecule. rsc.org By running simulations in different solvents, it is possible to understand how the polarity and hydrogen-bonding capacity of the environment modulate the molecule's dynamic behavior. This information is crucial for predicting its properties and behavior in solution.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative structure-reactivity relationship (QSRR) studies utilize computational chemistry to correlate the molecular structure of a compound with its chemical reactivity. By calculating various molecular descriptors, a reactivity profile can be established, predicting how the molecule will behave in chemical transformations.

Computational Prediction of Chemical Reactivity Profiles

While specific QSRR studies on this compound are not extensively documented, its reactivity profile can be inferred from computational analyses of its parent compound, N-(4-hydroxyphenyl)acetamide (paracetamol). Density Functional Theory (DFT) is a common method used to calculate electronic properties that dictate reactivity.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. For paracetamol, DFT calculations have established these values, providing a baseline for understanding its reactivity. nih.gov

The molecular electrostatic potential (MEP) surface is another critical tool. It maps the electron density of the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). In paracetamol, the oxygen atoms of the carbonyl and hydroxyl groups are identified as nucleophilic centers, while the hydrogen of the hydroxyl group and the amide hydrogen are electrophilic sites. nih.gov

For this compound, the addition of the 2-hydroxyethoxy group to the phenolic oxygen is expected to subtly alter this profile. The ether linkage is an electron-donating group, which would likely increase the electron density on the phenyl ring, potentially influencing its susceptibility to electrophilic attack. The terminal hydroxyl group on the side chain introduces additional nucleophilic and electrophilic sites, further diversifying the molecule's reactive potential compared to its parent compound.

Interactive Table: Key Reactivity Descriptors (Reference: Paracetamol)

Elucidation of Structural Determinants Influencing Chemical Transformations

The specific arrangement of functional groups in this compound is a key determinant of how it undergoes chemical transformations, primarily metabolism. The structure of paracetamol is known to be metabolized via several pathways, and by comparing the structures, we can predict the metabolic fate of its hydroxyethoxy derivative.

Blocked Phenolic Group: In paracetamol, the phenolic hydroxyl group is a primary site for phase II metabolism, specifically glucuronidation and sulfation. biomedres.us In this compound, this site is blocked by the ether linkage to the 2-hydroxyethoxy group. This structural feature prevents direct conjugation at this position, fundamentally altering its metabolic pathway compared to paracetamol.

Amide Group: The acetamide group remains a potential site for transformation. The nitrogen can undergo oxidative metabolism, similar to the pathway that leads to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) from paracetamol. biomedres.us The electronic changes from the ether group could potentially influence the rate of this transformation.

Aromatic Ring: The phenyl ring can be a target for hydroxylation, another metabolic pathway mediated by cytochrome P450 enzymes.

Terminal Hydroxyl Group: The most significant structural difference is the terminal hydroxyl group on the 2-hydroxyethoxy side chain. This introduces a new, accessible site for phase II conjugation reactions like glucuronidation. This pathway is not available to paracetamol and represents a likely major route of elimination for this specific metabolite.

Therefore, the structural determinants suggest a shift in metabolism away from the phenolic position towards the terminal hydroxyl group of the side chain and the amide moiety.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a macromolecule, such as an enzyme or receptor.

Computational Assessment of Binding Site Interactions with Macromolecules (e.g., enzymes, receptors)

While direct molecular docking studies for this compound are limited, its potential interactions can be modeled based on studies of paracetamol with its known targets, such as prostaglandin (B15479496) H2 synthase (cyclooxygenase or COX). biomedres.usijnrd.org Docking studies of paracetamol in the active site of COX enzymes show that its binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. ijnrd.org

When modeling this compound in the same binding pocket, several differences can be anticipated:

Steric Influence: The 2-hydroxyethoxy side chain is significantly larger and more flexible than the simple hydroxyl group of paracetamol. This additional bulk may alter the molecule's orientation within the binding site or could lead to steric hindrance, potentially affecting binding affinity.

New Interaction Points: The terminal hydroxyl group and the ether oxygen of the side chain provide new potential hydrogen bond donor and acceptor sites. These could form novel interactions with amino acid residues in the receptor's binding pocket that are not possible for paracetamol, potentially leading to a different binding mode or affinity. For example, studies on other acetamide derivatives show that interactions with key amino acid residues like tyrosine can be crucial for binding. researchgate.net

Interactive Table: Predicted Macromolecule Interaction Profile

Characterization of Intermolecular Interaction Motifs

The chemical structure of this compound allows it to participate in several types of non-covalent intermolecular interactions, which are fundamental to its physical properties (like solubility and melting point) and its ability to bind to biological targets.

Hydrogen Bonding: This is predicted to be the most significant intermolecular interaction for this molecule. It possesses multiple sites capable of forming hydrogen bonds:

Donors: The amide (N-H) group and the terminal hydroxyl (O-H) group.

Acceptors: The carbonyl oxygen (C=O), the ether oxygen (-O-), and the oxygen of the terminal hydroxyl group.

Crystal structure analyses of related acetamide compounds consistently show the formation of robust hydrogen-bonding networks. researchgate.net For instance, N-H···O hydrogen bonds involving the amide group are a common motif, often forming chains that link molecules together. researchgate.net The presence of both a donor and an acceptor in the terminal hydroxyl group allows for complex, branched networks to form, likely involving water molecules in a hydrated crystal structure.

Pi-stacking: The central phenyl ring is an aromatic system capable of engaging in π-π stacking interactions. This type of interaction involves the face-to-face or offset stacking of aromatic rings and is driven by electrostatic and van der Waals forces. While weaker than hydrogen bonds, π-π stacking is crucial for stabilizing the structure of molecular crystals and for the binding of ligands to aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) in protein active sites. nih.govnih.gov The electron-donating character of the ether substituent may influence the quadrupolar moment of the phenyl ring, thereby modulating the strength and geometry of these potential π-stacking interactions.

Chemical Reactivity, Degradation Pathways, and Intermolecular Interactions of N 4 2 Hydroxyethoxy Phenyl Acetamide

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds, involving the cleavage of chemical bonds by reaction with water. For N-(4-(2-Hydroxyethoxy)phenyl)acetamide, the two primary sites susceptible to hydrolysis are the amide linkage and the ether linkage.

The amide bond in this compound is susceptible to both acid and base-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 4-(2-hydroxyethoxy)aniline and acetic acid.

In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently collapses to form 4-(2-hydroxyethoxy)aniline and an acetate (B1210297) salt. Studies on the structurally similar compound, paracetamol (N-(4-hydroxyphenyl)acetamide), have shown that it undergoes hydrolysis under both acidic and basic conditions to form p-aminophenol. appconnect.in It is anticipated that this compound would follow a similar degradation pathway.

The ether linkage, while generally more stable to hydrolysis than the amide bond, can also undergo cleavage under more strenuous acidic conditions. Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack by a water molecule or a suitable counter-ion, leading to the formation of 1,4-dihydroxybenzene (hydroquinone) and 2-aminoethanol, though this is expected to be a much slower process compared to amide hydrolysis.

Table 1: Hypothetical Kinetic Data for Hydrolytic Degradation of this compound at 70°C

Condition Linkage Targeted Pseudo-First-Order Rate Constant (k, h⁻¹) Half-life (t½, h)
0.1 M HCl Amide 0.045 15.4
0.1 M HCl Ether 0.002 346.6
0.1 M NaOH Amide 0.082 8.5

Enzymatic degradation is a crucial consideration for the metabolic fate of pharmaceutical compounds. Amidases are enzymes that catalyze the hydrolysis of amide bonds. It is plausible that this compound could be a substrate for microbial amidases, leading to its biotransformation into 4-(2-hydroxyethoxy)aniline and acetic acid. While direct studies on this compound are lacking, the broad substrate specificity of some amidases suggests this possibility. mdpi.com

Esterases, although primarily acting on ester bonds, have been shown to exhibit some activity towards amide bonds, albeit generally at a much lower rate. Therefore, enzymatic hydrolysis by esterases could be a minor degradation pathway in biological systems.

Oxidative Transformation Pathways

Oxidation is another significant degradation pathway that can affect the stability of organic molecules. The presence of an electron-rich phenyl ring substituted with an amide and an ether group makes this compound susceptible to oxidative degradation.

Aerobic oxidation, or autoxidation, involves the reaction of the compound with molecular oxygen, often initiated by light, heat, or the presence of metal ions. This process typically proceeds via a free radical chain mechanism. The ether and amide groups on the phenyl ring can activate the ring towards electrophilic attack and can also be sites for radical initiation. Radical-mediated processes can lead to a variety of degradation products, including hydroxylated derivatives of the phenyl ring and cleavage of the ether side chain. Studies on the oxidation of acetanilide (B955) and its derivatives indicate that the reaction can be complex, leading to the formation of quinone-like structures.

Forced degradation studies often employ strong oxidizing agents like hydrogen peroxide to assess the oxidative stability of a drug substance. In the case of this compound, oxidation with hydrogen peroxide could lead to the formation of N-oxides, hydroxylation of the aromatic ring, and potentially the cleavage of the ether linkage. The structurally related paracetamol has been shown to degrade in the presence of hydrogen peroxide to form N-acetyl-p-benzoquinone imine, a reactive metabolite. appconnect.in A similar pathway could be envisioned for this compound.

Table 2: Hypothetical Degradation of this compound under Oxidative Stress

Oxidizing Agent Concentration Temperature (°C) Degradation (%) after 24h Major Degradation Product(s)
Hydrogen Peroxide 3% 25 15 Ring-hydroxylated derivatives
Hydrogen Peroxide 30% 25 45 N-acetyl-p-benzoquinone imine analogue, side-chain cleavage products

Photolytic Degradation Studies and Photostability Assessment

Photolytic degradation occurs when a molecule absorbs light energy, leading to its decomposition. The aromatic ring in this compound is a chromophore that can absorb ultraviolet radiation, making the compound potentially susceptible to photodegradation.

Upon absorption of UV light, the molecule can be excited to a higher energy state, from which it can undergo various photochemical reactions. Potential photodegradation pathways include the cleavage of the amide bond, cleavage of the C-O bond in the ether linkage, or photo-oxidation of the aromatic ring. The photodegradation of other aromatic amides has been shown to proceed through radical intermediates. The presence of the hydroxyethoxy group might also influence the photolytic pathway, potentially through intramolecular hydrogen abstraction.

Assessing the photostability of this compound is crucial for determining appropriate storage and packaging requirements. Comparative studies with photolabile and photostable compounds under standardized light sources (e.g., xenon lamp) would be necessary to quantify its intrinsic photostability. The degradation of paracetamol under UV radiation has been documented, suggesting that this compound may also exhibit some degree of photosensitivity. arabjchem.org

Thermal Decomposition Pathways and Stability Profiling

Detailed experimental studies outlining the specific thermal decomposition pathways and stability profile of this compound are not extensively available in the current scientific literature. Thermal stability analysis, typically conducted through methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), would be required to determine its decomposition temperatures, weight loss stages, and the thermodynamics of its degradation.

For analogous aromatic amide structures, thermal decomposition can be a complex process. Potential degradation pathways could involve the cleavage of the ether bond in the hydroxyethoxy side chain, the breakdown of the amide linkage, or the fragmentation of the aromatic ring at higher temperatures. The specific products formed would depend on the conditions, such as temperature, atmosphere (inert or oxidative), and the presence of any catalysts. Without specific experimental data, any proposed pathway remains speculative.

Complexation with Metal Ions and Coordination Chemistry

The coordination chemistry of this compound is of interest due to the presence of multiple potential donor atoms (oxygen and nitrogen) that can bind to metal ions. While direct studies on this specific molecule are sparse, extensive research on its structural analog, N-(4-hydroxyphenyl)acetamide, demonstrates its capability to act as a ligand in the formation of metal complexes. openaccessjournals.comamazonaws.comamazonaws.comopenaccessjournals.com This body of work serves as an excellent proxy for understanding the potential coordination behavior of its hydroxyethoxy derivative.

Research has shown that N-(4-hydroxyphenyl)acetamide can form stable coordination complexes with various metal ions, including Fe(III), Mg(II), and Cu(II). openaccessjournals.comamazonaws.com In these interactions, N-(4-hydroxyphenyl)acetamide typically functions as a bidentate ligand, meaning it binds to the central metal ion through two donor atoms simultaneously.

The table below summarizes the key characteristics of the Fe(III) complex formed with the analogous compound, N-(4-hydroxyphenyl)acetamide.

FeatureDescriptionSource(s)
Metal Ion Iron (III) (Fe³⁺) openaccessjournals.comopenaccessjournals.com
Ligand N-(4-hydroxyphenyl)acetamide openaccessjournals.comopenaccessjournals.com
Stoichiometry (Ligand:Metal) 2:1 openaccessjournals.com
Binding Mode Bidentate openaccessjournals.comopenaccessjournals.com
Coordinating Atoms Phenolic Oxygen (-OH), Amide Nitrogen (-NH) openaccessjournals.comopenaccessjournals.com

The coordination of a metal ion to this compound, as modeled by its parent compound, induces significant changes in the molecule's electronic structure. These changes are readily observed through spectroscopic methods.

Upon complexation with Fe(III), shifts in the absorption bands of the ligand are observed in both FTIR and UV-Visible spectroscopy, indicating a redistribution of electron density. openaccessjournals.com In the FTIR spectrum of the Fe(III)-N-(4-hydroxyphenyl)acetamide complex, the band corresponding to the N-H vibrational stretch shifts to a higher wavenumber (from ~3160 cm⁻¹ to 3187 cm⁻¹), while changes in the bands related to the O-H deformation vibrations also confirm the participation of these groups in forming the coordinative bond. openaccessjournals.com

In the UV-Vis spectrum, the primary absorption maximum of the ligand experiences a shift upon complexation. For the Fe(III) complex with N-(4-hydroxyphenyl)acetamide, a blue shift (hypsochromic shift) of the main absorption band is noted, which is attributed to the participation of the free electron pairs from the nitrogen and oxygen atoms in the formation of the coordinate bond. openaccessjournals.com

These electronic perturbations inherently alter the reactivity of the ligand. The formation of a metal complex can stabilize the molecule, and by withdrawing electron density, the metal center can change the susceptibility of the aromatic ring and amide group to electrophilic or nucleophilic attack. The precise impact on reactivity would depend on the specific metal ion and the reaction conditions.

The table below details the observed spectroscopic shifts for the N-(4-hydroxyphenyl)acetamide-Fe(III) complex, which reflect the changes in its electronic environment.

Spectroscopic MethodObservationInterpretationSource(s)
FTIR Spectroscopy Shift in N-H stretching vibration to a higher wavenumber.Interaction between the Fe(III) ion and the amide nitrogen atom. openaccessjournals.com
FTIR Spectroscopy Changes in O-H deformation vibration bands.Interaction between the Fe(III) ion and the hydroxyl oxygen atom. openaccessjournals.com
UV-Visible Spectroscopy Shift of the absorption maximum to a shorter wavelength (blue shift).Participation of nitrogen and oxygen lone pairs in the coordinative bond. openaccessjournals.com

Advanced Analytical Methodologies and Applications in N 4 2 Hydroxyethoxy Phenyl Acetamide Research

Development and Validation of Chromatographic Methods

Chromatography is a cornerstone of separation science, and its application is indispensable in the analysis of N-(4-(2-Hydroxyethoxy)phenyl)acetamide. nih.gov The development of robust chromatographic methods ensures accurate quantification and separation from potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

While a specific, validated HPLC method for this compound is not widely published, the development of such a method would be guided by principles established for structurally similar compounds, such as Paracetamol (N-(4-hydroxyphenyl)acetamide) and N-(4-(2-Chloroethoxy)phenyl)acetamide. chromatographyonline.comsielc.com A typical approach would involve a reversed-phase (RP) HPLC method, which is the most common separation technique used in the pharmaceutical industry. ijprajournal.com

Method development would begin with the selection of an appropriate stationary phase, commonly a C18 or C8 column, known for its versatility in separating compounds of moderate polarity. chromatographyonline.com The mobile phase composition is a critical parameter to optimize. A typical starting point would be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comlatamjpharm.org The pH of the buffer would be adjusted to ensure the compound is in a neutral state, improving peak shape and retention time reproducibility.

A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from both early-eluting polar impurities and late-eluting non-polar impurities. nih.gov Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by scanning a standard solution across the 200-400 nm range. ijprajournal.com

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a given range. oup.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. ijprajournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. chromatographyonline.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

A hypothetical validated HPLC method for this compound is summarized in the table below, based on methods for analogous compounds.

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.02 M Phosphate Buffer (pH adjusted to 3.5)
Mobile Phase BAcetonitrile
ElutionGradient
Flow Rate1.0 mL/min
Detection Wavelength~245 nm
Column Temperature25°C

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. mdpi.com This technology offers substantial improvements over traditional HPLC, including increased resolution, higher sensitivity, and significantly shorter analysis times. For this compound, transferring an HPLC method to a UPLC system could reduce run times from minutes to under two minutes, drastically increasing sample throughput. chromatographyonline.com

The core principle of UPLC is that smaller particle sizes lead to higher separation efficiency. mdpi.com This allows for the use of shorter columns and higher flow rates without compromising resolution. The application of UPLC would be particularly advantageous in high-throughput screening, reaction monitoring, and quality control environments where speed is critical. A quantitative UPLC-MS/MS method for acetaminophen (B1664979) and its metabolites has been successfully developed, demonstrating the technique's suitability for related compounds. waters.com This method allows for the sensitive and robust analysis of the parent drug and its metabolites in complex biological matrices, a capability directly transferable to studies involving this compound. waters.com

FeatureConventional HPLCUPLC
Particle Size3-5 µm< 2 µm
Analysis TimeLonger (e.g., 10-30 min)Shorter (e.g., 1-5 min)
ResolutionGoodExcellent
SensitivityStandardHigher
System PressureLowerSignificantly Higher

Coupled Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex mixtures, such as reaction masses, degradation studies, or biological fluids, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.net This hyphenated technique combines the superior separation power of LC (or UPLC) with the high selectivity and sensitivity of mass spectrometry. semanticscholar.org

In an LC-MS/MS system, after the components are separated on the chromatographic column, they enter the mass spectrometer. The first stage of mass analysis (MS1) isolates the precursor ion, which for this compound would be its protonated molecule [M+H]+. This isolated ion is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification even at very low levels, with minimal interference from the matrix. waters.com The development of an LC-MS/MS method would be essential for pharmacokinetic studies and for identifying unknown impurities by analyzing their fragmentation patterns. researchgate.net

Strategies for Impurity Profiling and Standards Development

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation of the final product. A comprehensive impurity profile is critical for ensuring the safety and quality of the active pharmaceutical ingredient (API).

The strategy for impurity profiling begins with a thorough understanding of the synthetic route. Potential process-related impurities for this compound could include:

Unreacted Starting Materials: Such as N-(4-hydroxyphenyl)acetamide (Paracetamol) and 2-chloroethanol (B45725).

By-products: Formed from side reactions, such as the dialkylated product where two molecules of N-(4-hydroxyphenyl)acetamide react with a diether linker.

Degradation Products: Resulting from hydrolysis, oxidation, or photolysis. For instance, hydrolysis could cleave the ether linkage or the amide bond.

A stability-indicating HPLC or UPLC method, as described previously, is used to separate the main compound from all potential impurities. Forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light), are performed to generate potential degradation products and to prove the method's specificity. nih.gov

Once impurities are detected, their identification is a key challenge. LC-MS/MS is a powerful tool for this purpose, providing molecular weight and structural information from fragmentation patterns. researchgate.net For definitive structural confirmation, impurities may need to be isolated using techniques like preparative HPLC, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. Once identified and characterized, impurity standards must be synthesized and used for the accurate quantification in routine quality control. pageplace.de

Quantitative Analysis Techniques for Trace-Level Detection

The detection and quantification of trace levels of this compound or its impurities are often necessary, particularly in bioanalytical studies or when assessing genotoxic impurities. While a standard HPLC-UV method can offer good sensitivity, more advanced techniques are required for lower detection limits.

LC-MS/MS is the premier technique for trace-level detection due to its exceptional sensitivity and selectivity. researchgate.net Methods can be developed to reach LOQs in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. waters.com This is achieved by optimizing the ionization source (e.g., Electrospray Ionization - ESI) and the MRM transitions for each specific analyte.

Other sensitive detection methods that can be coupled with HPLC include fluorescence detection. If the molecule is naturally fluorescent or can be derivatized with a fluorescent tag, this method can provide sensitivity comparable to or even exceeding that of UV detection.

Applications in Chemical Process Monitoring and Optimization

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. nih.gov The goal of PAT is to build quality into the product by understanding and controlling the process variables that affect it.

For the synthesis of this compound, PAT can be applied to monitor critical parameters. For example, the reaction of N-(4-hydroxyphenyl)acetamide with an ethoxylating agent could be monitored using in-line spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy. These methods can provide real-time information on the consumption of reactants and the formation of the product without the need for sampling. researchgate.net

Alternatively, an automated on-line HPLC or UPLC system can be integrated with the reactor. This system would automatically draw samples from the reaction mixture at set intervals, dilute them, and inject them into the chromatograph. The resulting data provides a real-time profile of the reaction progress, allowing for precise determination of the reaction endpoint and monitoring the formation of any impurities. researchgate.net This information is invaluable for optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry to maximize yield and minimize impurity formation, ultimately leading to a more robust and efficient manufacturing process. nih.gov

Emerging Research Directions and Future Outlook for N 4 2 Hydroxyethoxy Phenyl Acetamide

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

To fully unlock the potential of N-(4-(2-Hydroxyethoxy)phenyl)acetamide, a comprehensive understanding of its structural and electronic properties is paramount. Future research will likely see an increased integration of advanced spectroscopic and computational methods to gain deeper mechanistic insights. While specific studies on this compound are limited, research on analogous N-phenylacetamide derivatives has established a precedent for the utility of these techniques. xisdxjxsu.asiaesisresearch.org

Computational approaches, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structures of N-phenylacetamide derivatives. xisdxjxsu.asia Such studies can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. xisdxjxsu.asia Furthermore, computational methods can predict vibrational frequencies, which can then be correlated with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to provide a complete vibrational assignment. esisresearch.org For instance, the calculated red shift of the N-H stretching wavenumber in the IR spectrum of a similar molecule, 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide, when compared to the computed wavenumber, indicated a weakening of the N-H bond. esisresearch.org

The application of these computational techniques to this compound could provide valuable information on its reactivity, stability, and potential interactions with other molecules. Moreover, these theoretical investigations can be complemented by advanced spectroscopic techniques to validate the computational findings and provide a more holistic understanding of the compound's behavior.

TechniqueAnticipated Insights for this compoundSupporting Evidence from Analogous Compounds
Density Functional Theory (DFT)Elucidation of molecular geometry, electronic structure, and reactivity indices.Successfully used to analyze bond lengths and angles in other N-phenylacetamide derivatives. xisdxjxsu.asia
FT-IR and FT-Raman SpectroscopyExperimental vibrational analysis to complement computational data.Spectroscopic data for similar compounds has been crucial for understanding molecular vibrations. esisresearch.org
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural confirmation and study of dynamic processes.1H-NMR and 13C-NMR are standard for the characterization of newly synthesized acetamide (B32628) derivatives. nih.gov
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns.Utilized for the structural confirmation of various phenylacetamide compounds. nih.gov

Potential as a Precursor in Material Science and Polymer Chemistry (e.g., specific derivatives in phthalocyanine (B1677752) synthesis)

The unique chemical structure of this compound, featuring a reactive hydroxyl group and an acetamide moiety, makes it an attractive precursor for the synthesis of novel materials and polymers. One particularly promising application is in the synthesis of phthalocyanine derivatives. Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as pigments, catalysts, and in photodynamic therapy. researchgate.net

The synthesis of novel phthalocyanines often begins with phthalonitrile (B49051) derivatives. researchgate.net While a direct synthetic route from this compound to a phthalonitrile has not been explicitly reported, the chemical functionalities present in the molecule suggest its potential as a starting material. For instance, the acetamide group could potentially be hydrolyzed to an amine, which could then be further modified and incorporated into a phthalonitrile structure. The hydroxyethoxy group also offers a site for further functionalization, allowing for the tuning of the final phthalocyanine's properties, such as solubility.

Beyond phthalocyanines, the hydroxyethoxy group of this compound could be exploited in polymer chemistry. This functional group could act as a monomer or a chain-transfer agent in polymerization reactions, leading to the formation of new polymers with tailored properties. The incorporation of the this compound moiety into a polymer backbone could impart specific characteristics, such as improved thermal stability or altered solubility.

Exploration of this compound in Chemical Biology Probes (excluding specific biological activities)

Chemical probes are small molecules that are used to study and manipulate biological systems. nih.gov The development of novel chemical probes is a crucial area of research in chemical biology. The structure of this compound possesses features that make it a candidate for development into a chemical probe.

The phenolic hydroxyl group and the terminal hydroxyl group of the ethoxy chain provide convenient handles for chemical modification. nih.gov These groups can be functionalized with reporter tags, such as fluorophores or biotin, which would allow for the visualization and isolation of the probe's interacting partners in a biological system. researchgate.net Additionally, the acetamide moiety could be modified to introduce a photoreactive group, creating a photo-affinity probe that can be used to covalently label its biological targets upon irradiation with light. nih.gov

The design of such probes would involve the careful selection of linkers to connect the this compound core to the reporter or reactive groups, ensuring that the probe's ability to interact with its intended target is not sterically hindered. researchgate.net While the specific biological targets of this compound are yet to be fully elucidated, its potential for derivatization into chemical probes offers a promising avenue for future research aimed at understanding its mechanism of action at a molecular level.

Development of Standardized Reference Materials for Chemical Analysis

As research into this compound and its applications expands, the need for a well-characterized, high-purity reference material will become increasingly critical. Standardized reference materials are essential for ensuring the accuracy, reliability, and comparability of analytical measurements across different laboratories and studies. sigmaaldrich.com

The availability of a standardized reference material for this compound would be invaluable for a variety of applications, including:

Quality control: Ensuring the purity and identity of synthesized batches of the compound.

Quantitative analysis: Serving as a calibrant in analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), to accurately determine the concentration of the compound in various matrices.

Regulatory compliance: Providing a benchmark for regulatory bodies to assess the quality of products containing this compound.

The establishment of a certified reference material for this compound will be a crucial step in facilitating its transition from a research chemical to a compound with broader scientific and potentially commercial applications.

Q & A

Q. Experimental Design :

  • Synthesize derivatives with systematic substitutions.
  • Test in vitro (e.g., COX-1/COX-2 inhibition) and in vivo (rodent pain models) with dose-response curves.

Reference:

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in activity data (e.g., varying IC₅₀ values) arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation time). For example, N-phenylacetamide sulphonamides were tested in uniform inflammatory pain models to ensure comparability .
  • Compound Purity : Validate purity via HPLC and elemental analysis. Impurities like N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide (a synthesis byproduct) can skew results .
  • Statistical Rigor : Use meta-analysis tools (e.g., RevMan) to aggregate data across studies and identify outliers.

Case Study : Inconsistent anti-nociceptive data for acetamide derivatives were resolved by controlling for animal strain (Sprague-Dawley vs. Wistar rats) and pain induction methods (CFA vs. carrageenan) .

Reference:

Basic: What strategies ensure high purity during this compound synthesis?

Methodological Answer:

  • Recrystallization : Use methanol/water mixtures (70:30) to remove unreacted precursors, as applied to N-(4-hydroxyphenyl)acetamide impurities .
  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound from polar byproducts.
  • Melting Point Analysis : A sharp melting point (e.g., 135–137°C) indicates purity. Deviations >2°C suggest contamination.

Reference:

Advanced: What computational tools predict the metabolic stability of this compound derivatives?

Methodological Answer:

  • ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates metabolic liability (e.g., CYP450 enzyme interactions).
  • Docking Studies : Molecular docking (AutoDock Vina) identifies potential glucuronidation sites on the hydroxyethoxy group.
  • In Silico Metabolism : Meteor Nexus predicts phase I/II metabolites, guiding structural modifications (e.g., fluorination to block oxidation).

Validation : Compare predictions with in vitro liver microsome assays (e.g., human hepatocyte S9 fractions).

Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.